![molecular formula C34H53NO4 B14022478 Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate](/img/structure/B14022478.png)
Tert-butyl (3S,3'R,3A'S,6AS,6BS,6'S,7A'R,9R,11AS,11BR)-3-ethoxy-3',6',10,11B-tetramethyl-1,2,3,3',3A',4,5',6,6A,6B,6',7,7',7A',8,11,11A,11B-octadecahydro-4'H-spiro[benzo[A]fluorene-9,2'-furo[3,2-B]pyridine]-4'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3S,3’R,3A’S,6AS,6BS,6’S,7A’R,9R,11AS,11BR)-3-ethoxy-3’,6’,10,11B-tetramethyl-1,2,3,3’,3A’,4,5’,6,6A,6B,6’,7,7’,7A’,8,11,11A,11B-octadecahydro-4’H-spiro[benzo[A]fluorene-9,2’-furo[3,2-B]pyridine]-4’-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core structure, followed by the addition of tert-butyl, ethoxy, and other substituents under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Various substituents can be introduced or replaced through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, Tert-butyl (3S,3’R,3A’S,6AS,6BS,6’S,7A’R,9R,11AS,11BR)-3-ethoxy-3’,6’,10,11B-tetramethyl-1,2,3,3’,3A’,4,5’,6,6A,6B,6’,7,7’,7A’,8,11,11A,11B-octadecahydro-4’H-spiro[benzo[A]fluorene-9,2’-furo[3,2-B]pyridine]-4’-carboxylate stands out due to its unique spiro structure and the presence of multiple functional groups. Similar compounds include other spiro compounds and those with similar functional groups, but this compound’s specific combination of features makes it unique.
Properties
Molecular Formula |
C34H53NO4 |
|---|---|
Molecular Weight |
539.8 g/mol |
IUPAC Name |
tert-butyl (3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-ethoxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-carboxylate |
InChI |
InChI=1S/C34H53NO4/c1-9-37-24-12-14-33(8)23(17-24)10-11-26-25-13-15-34(21(3)27(25)18-28(26)33)22(4)30-29(38-34)16-20(2)19-35(30)31(36)39-32(5,6)7/h10,20,22,24-26,28-30H,9,11-19H2,1-8H3/t20-,22+,24-,25-,26-,28-,29+,30-,33-,34-/m0/s1 |
InChI Key |
DANLBHFGZWUHLC-SRPNGMMDSA-N |
Isomeric SMILES |
CCO[C@H]1CC[C@@]2([C@H]3CC4=C([C@@]5(CC[C@H]4[C@@H]3CC=C2C1)[C@@H]([C@H]6[C@H](O5)C[C@@H](CN6C(=O)OC(C)(C)C)C)C)C)C |
Canonical SMILES |
CCOC1CCC2(C3CC4=C(C5(CCC4C3CC=C2C1)C(C6C(O5)CC(CN6C(=O)OC(C)(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
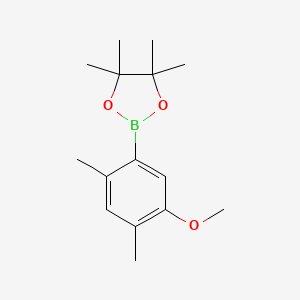
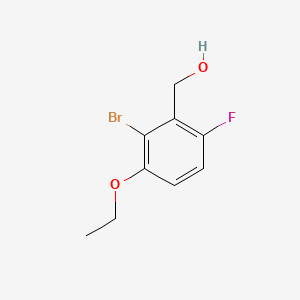

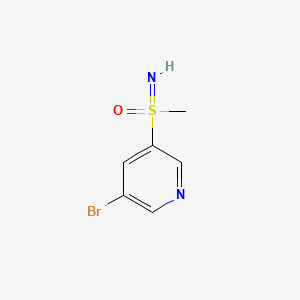
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
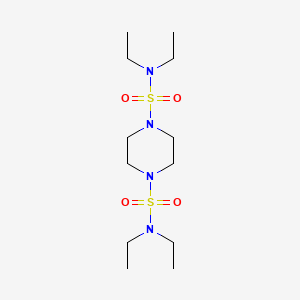

![N-(2-(bis(2-((S)-2-cyanopyrrolidin-1-yl)-2-oxoethyl)amino)-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14022431.png)
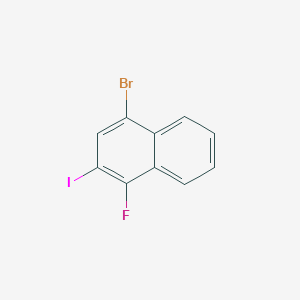
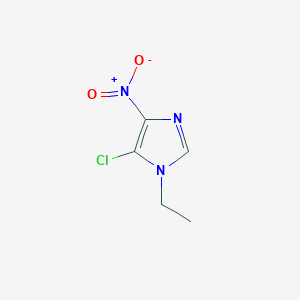
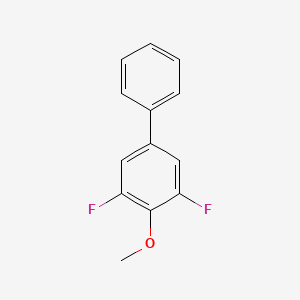
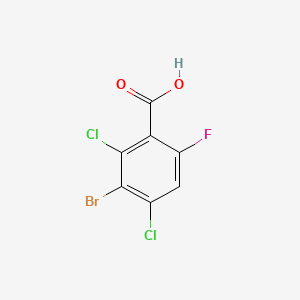
![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
